

Spectroscopic Analysis of 3-Bromo-5-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methylbenzoic acid

Cat. No.: B058166

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This technical guide provides a detailed overview of the spectroscopic data for **3-Bromo-5-methylbenzoic acid**, targeting researchers, scientists, and professionals in drug development. The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these techniques.

Spectroscopic Data

The following sections present the available spectroscopic data for **3-Bromo-5-methylbenzoic acid**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR Data of 3-Bromo-5-methylbenzoic acid

Two sets of ¹H NMR data were found for **3-Bromo-5-methylbenzoic acid** in different deuterated solvents.

Table 1: ¹H NMR Chemical Shifts (δ) and Multiplicity of 3-Bromo-5-methylbenzoic acid

Solvent	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Methanol-d ₄ (MeOD)	7.91	Singlet	1H	Aromatic H
7.79	Singlet	1H		Aromatic H
7.57	Singlet	1H		Aromatic H
2.38	Singlet	3H		-CH ₃
Chloroform-d (CDCl ₃)	8.05	Singlet	1H	Aromatic H
7.85-7.84	Multiplet	1H		Aromatic H
7.58	Singlet	1H		Aromatic H
2.40	Singlet	3H		-CH ₃

¹³C NMR Data of **3-Bromo-5-methylbenzoic acid**

Experimental ¹³C NMR data for **3-Bromo-5-methylbenzoic acid** was not readily available in the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Note: Experimental IR data for **3-Bromo-5-methylbenzoic acid** was not found. The following table provides the characteristic IR absorption bands for a closely related compound, 3-Bromobenzoic acid, which can be used as a reference to predict the spectrum of **3-Bromo-5-methylbenzoic acid**. The presence of a methyl group in **3-Bromo-5-methylbenzoic acid** would likely introduce additional C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands of 3-Bromobenzoic Acid

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)
Carboxylic Acid (-COOH)	O-H Stretch	3300 - 2500 (broad)
Aromatic Ring	C-H Stretch	3100 - 3000
Carboxylic Acid (-COOH)	C=O Stretch	1710 - 1680
Aromatic Ring	C=C Stretch	1600 - 1450
Carboxylic Acid (-COOH)	C-O Stretch	1320 - 1210
Carbon-Bromine (-C-Br)	C-Br Stretch	700 - 500

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

Table 3: Mass Spectrometry Data for **3-Bromo-5-methylbenzoic acid**

Ion	m/z Value	Assignment
[M+H] ⁺	212.9, 215	Protonated molecule (presence of Br isotopes)

The presence of two peaks for the protonated molecule with a difference of 2 m/z units is characteristic of a compound containing a single bromine atom, due to the nearly equal natural abundance of its two isotopes, ⁷⁹Br and ⁸¹Br.

Experimental Protocols

This section details the methodologies for the spectroscopic techniques cited.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 5-10 mg of the solid **3-Bromo-5-methylbenzoic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or MeOD) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.

IR Spectroscopy Protocol (for solid samples)

Attenuated Total Reflectance (ATR) Method:

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the IR spectrum.

Potassium Bromide (KBr) Pellet Method:

- Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.
- Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.
- Place the pellet in the sample holder of the IR spectrometer and record the spectrum.

Mass Spectrometry Protocol

Sample Preparation:

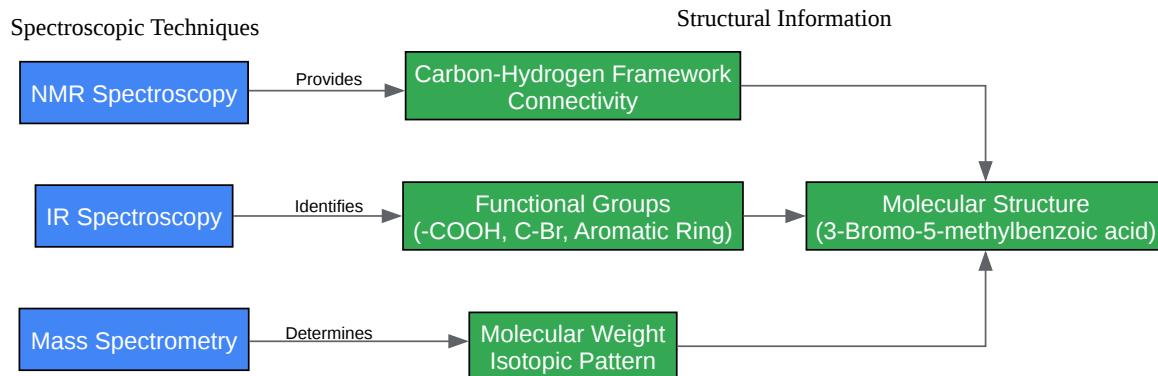
- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the solution to a final concentration of about 10-100 μ g/mL.

Data Acquisition:

- Introduce the sample solution into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- Acquire the mass spectrum in positive ion mode to observe the $[M+H]^+$ ions.
- The mass analyzer separates the ions based on their mass-to-charge ratio.
- The detector records the abundance of each ion.

Visualization

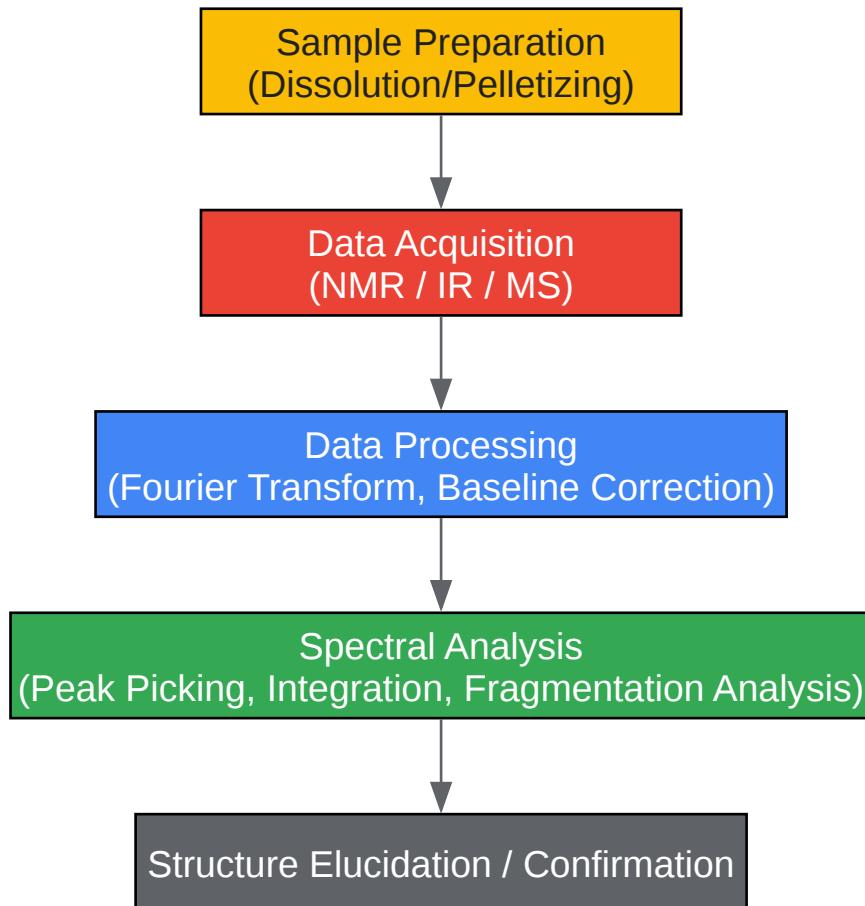
The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide, as well as a general workflow for spectroscopic analysis.



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Caption: Relationship between spectroscopic techniques and structural elucidation.

Generalized Spectroscopic Workflow

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Caption: A generalized workflow for spectroscopic analysis.

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